[2-(2-Bromoethoxy)ethyl]benzene, also known as 1-(2-bromoethoxy)-2-ethoxybenzene, is an organic compound with the molecular formula and a molecular weight of approximately 245.11 g/mol. This compound is classified as an ether due to its ethoxy functional group and features a bromine atom attached to an ethyl chain, making it a bromoalkyl ether derivative of benzene. It is primarily used in chemical synthesis and research applications.
The synthesis of [2-(2-Bromoethoxy)ethyl]benzene can be achieved through several methods, with the most common being:
The molecular structure of [2-(2-Bromoethoxy)ethyl]benzene can be represented using various notations:
CCOc1ccccc1OCCBrInChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3[2-(2-Bromoethoxy)ethyl]benzene participates in various chemical reactions due to its functional groups:
The mechanism of action for [2-(2-Bromoethoxy)ethyl]benzene involves several steps depending on the reaction type:
These mechanisms are fundamental in organic synthesis and allow for diverse modifications to create complex molecules.
[2-(2-Bromoethoxy)ethyl]benzene has several scientific applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: